molecular formula C20H16ClN3OS B3404170 2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207026-30-9

2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B3404170
CAS No.: 1207026-30-9
M. Wt: 381.9
InChI Key: YSWQVJNFUNTCTA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a methoxybenzylthio group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step may involve the use of chlorinated aromatic compounds and suitable coupling reactions.

    Attachment of the 3-methoxybenzylthio group: This can be done through nucleophilic substitution reactions using thiol reagents and methoxybenzyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The methoxybenzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its unique chemical structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The presence of the chlorophenyl and methoxybenzylthio groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrimidine
  • 2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]triazine

Uniqueness

2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazolo[1,5-a]pyrazine derivatives. The combination of the chlorophenyl and methoxybenzylthio groups may result in enhanced activity or selectivity in certain applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-25-17-4-2-3-14(11-17)13-26-20-19-12-18(23-24(19)10-9-22-20)15-5-7-16(21)8-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWQVJNFUNTCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine
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2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine
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2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine
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2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine
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2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine
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2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine

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